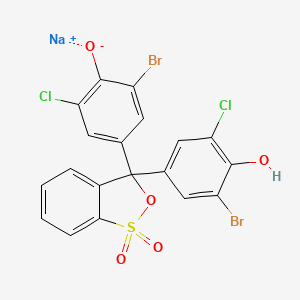

Bromochlorophenol blue sodium salt p.a.

Description

Historical Context and Evolution as a Chemical Reagent in Academic Research

The utility of sulfonephthalein dyes as pH indicators has been a cornerstone of analytical chemistry for over a century. Bromochlorophenol blue is structurally related to compounds like phenolphthalein (B1677637) and bromophenol blue, which were developed as part of the broader exploration of phthalein and sulfonephthalein dyes in the late 19th and early 20th centuries. gspchem.comwikipedia.org Initially, its primary role was as a straightforward acid-base indicator for titrations and qualitative pH estimations. chemimpex.com Over time, its application evolved as new analytical techniques were developed. The slight negative charge the molecule carries at a moderate pH led to its adoption as a tracking dye in the burgeoning field of gel electrophoresis for separating nucleic acids and proteins. wikipedia.orggspchem.com This dual functionality as both an indicator and a tracking dye has solidified its place in molecular biology laboratories. chemimpex.com Further evolution saw its use in more sophisticated analytical methods, such as extractive spectrophotometry, where it forms ion-pair complexes with other molecules, allowing for their quantitative determination. tandfonline.com

Contemporary Relevance Across Multidisciplinary Scientific Domains

The versatility of Bromochlorophenol blue sodium salt allows for its application across a wide spectrum of scientific disciplines. chemimpex.com In biochemistry and molecular biology, it is indispensable as a tracking dye for monitoring the migration of DNA, RNA, and proteins during agarose (B213101) and polyacrylamide gel electrophoresis. scbt.comabcam.com It is also employed in the preparation of protein samples for Western blotting analysis. gspchem.comchemicalbook.com

In analytical and clinical chemistry, it serves as a reliable pH indicator for titrations and the preparation of buffered solutions. chemimpex.comchemimpex.com Its ability to form colored complexes with certain organic molecules is exploited in spectrophotometric and turbidimetric assays for the quantification of pharmaceuticals. tandfonline.com The compound is also used in microbiological studies, where it can indicate the metabolic activity and growth of microorganisms through color changes. chemimpex.com

Furthermore, its applications extend to environmental science for monitoring water quality and to the food industry for testing the pH of various products. chemimpex.com Research has also explored its use in developing colorimetric sensor arrays for the detection of sugars and in detecting viruses, such as the avian influenza virus in amniotic fluid samples. gspchem.com

Fundamental Principles Governing the Utility of Bromochlorophenol Blue Sodium Salt

The utility of Bromochlorophenol blue sodium salt is rooted in its distinct chemical structure and resulting physicochemical properties. As a member of the sulfonephthalein family, its molecular structure changes in response to the concentration of hydrogen ions (pH) in a solution. gspchem.com

pH Indication : The principle behind its function as a pH indicator is the ionization of its molecular structure. gspchem.com In acidic solutions with a pH below 3.0, the molecule exists in a protonated, yellow-colored form. gspchem.comgspchem.com As the pH increases to above 4.6, it loses protons (deprotonation) and transitions to a blue or blue-violet conjugated form. gspchem.comgspchem.comgspchem.com This reversible reaction allows for the visual determination of a solution's pH within its transition range of 3.0 to 4.6. himedialabs.comabcam.comgspchem.com

Electrophoretic Tracking : In gel electrophoresis, the compound's utility stems from its slight negative charge at a neutral or moderate pH. wikipedia.orggspchem.com This charge causes it to migrate through the gel matrix toward the positive electrode (anode) in the same direction as negatively charged molecules like DNA, RNA, and proteins in SDS-PAGE. wikipedia.orggspchem.com This allows researchers to visually track the progress of the electrophoretic separation. gspchem.comchemimpex.com

Spectrophotometry : In extractive spectrophotometry, its utility is based on the formation of ion-association complexes. tandfonline.com When mixed with a basic drug or compound in a buffered solution of a specific pH, the acidic dye can form a stable, colored ion-pair complex. tandfonline.com This complex can then be extracted into an organic solvent, and its concentration can be determined by measuring the absorbance of light at a specific wavelength, which corresponds to the concentration of the target analyte. tandfonline.com

The table below summarizes the key properties of Bromochlorophenol blue sodium salt.

| Property | Value |

| Molecular Formula | C₁₉H₉Br₂Cl₂O₅SNa |

| Molecular Weight | 603.05 g/mol |

| CAS Number | 102185-52-4 |

| pH Transition Range | 3.0 – 4.6 |

| Color Change | Yellow to Blue/Blue-Violet |

| Absorption Maximum (pH 3.0) | 433 – 438 nm |

| Absorption Maximum (pH 4.6) | 590 – 592 nm |

Data sourced from multiple references. chemimpex.comgspchem.comnih.gov

Scope and Objectives of Academic Investigations Utilizing Bromochlorophenol Blue Sodium Salt

Academic investigations leveraging Bromochlorophenol blue sodium salt are primarily focused on developing and optimizing analytical methods for the detection and quantification of various substances. The main objectives of these studies include enhancing the sensitivity, simplicity, speed, and cost-effectiveness of analytical procedures.

A significant area of investigation involves its use in extractive spectrophotometry . For example, research has been conducted to develop methods for the determination of the drug Ofloxacin in bulk and pharmaceutical forms. tandfonline.com The objective of such studies is to create a simple and rapid quality control method. The research found that Ofloxacin forms a yellow ion-pair complex with Bromophenol blue (a closely related compound) at a pH of 3.0, which can be extracted with chloroform (B151607) and measured at 414 nm. tandfonline.com The study established that Beer's law was obeyed in the concentration range of 0.87–17.35 µg mL⁻¹ for the Ofloxacin–Bromophenol blue complex. tandfonline.com

Another academic application is in the development of spectrophotometric and turbidimetric methods for determining pharmaceuticals like mebrophenhydramine hydrochloride (MPH) in tablets. The objective was to create a sensitive and cost-effective alternative to existing methods. The spectrophotometric method involved the formation of an ion-association complex between MPH and the dye at pH 3.0, which was then extracted and measured. The turbidimetric method involved creating a stable, insoluble drug-dye suspension and measuring its turbidity.

The table below presents a summary of findings from a representative academic investigation.

| Research Area | Analyte | Method | Key Findings |

| Pharmaceutical Analysis | Ofloxacin | Extractive Spectrophotometry | Forms a 1:1 ion-pair complex with Bromophenol blue at pH 3.0, extractable with chloroform. Absorbance is measured at 414 nm. The method is stable for 48 hours and follows Beer's law in the range of 0.87–17.35 µg mL⁻¹. |

| Pharmaceutical Analysis | Mebrophenhydramine (MPH) | Spectrophotometry | Forms an ion-association complex with Bromophenol Blue at pH 3.0. Beer's law is obeyed over 2-12 μg mL⁻¹. The limit of detection is 0.10 μg mL⁻¹. |

| Pharmaceutical Analysis | Mebrophenhydramine (MPH) | Turbidimetry | Forms an insoluble drug-dye complex. The method is applicable in the concentration range of 10-70 μg mL⁻¹. The limit of detection is 0.44 μg mL⁻¹. |

Data sourced from multiple references. tandfonline.com

These investigations highlight the objective of utilizing the fundamental chemical properties of Bromochlorophenol blue sodium salt and its analogues to solve practical analytical challenges in fields such as pharmaceutical quality control.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H9Br2Cl2NaO5S |

|---|---|

Molecular Weight |

603.0 g/mol |

IUPAC Name |

sodium;2-bromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-chlorophenolate |

InChI |

InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1 |

InChI Key |

VXEJYCKTYSQCJK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)[O-])Cl.[Na+] |

Origin of Product |

United States |

Foundational Research in Acid Base Indicator Chemistry and Spectroscopic Properties of Bromochlorophenol Blue Sodium Salt

Investigation of pH Transition Intervals and Chromogenic Mechanisms

The utility of Bromochlorophenol blue sodium salt as an acid-base indicator is defined by its specific pH transition range, which occurs between pH 3.0 and 4.6. gspchem.comhimedialabs.comcarlroth.comcarlroth.com Within this interval, the compound undergoes a reversible color change from yellow in acidic solutions (pH < 3.0) to blue in less acidic or basic solutions (pH > 4.6). gspchem.comhimedialabs.comcarlroth.comwikipedia.org This chromogenic (color-producing) mechanism is a direct consequence of pH-induced alterations to the molecule's electronic structure.

Spectrophotometry is a key analytical technique used to quantify the color changes of pH indicators. The perceived color of the indicator solution is determined by which wavelengths of light it absorbs. As the pH of a solution containing Bromochlorophenol blue changes, its absorption spectrum is altered significantly.

In acidic conditions (below pH 3.0), the indicator is in its protonated, yellow form. This form primarily absorbs light in the blue-violet region of the visible spectrum. As the pH increases towards the alkaline range, the indicator deprotonates to its blue form, which absorbs light most strongly in the yellow-red region of the spectrum. wikipedia.org Studies on the closely related compound, bromophenol blue, show a characteristic absorption band for the acidic form around 453 nm. thescipub.com As the pH rises, the intensity of this peak decreases while a new band appears and intensifies around 591 nm, corresponding to the basic form. thescipub.com

A key feature observed during this transition is the isosbestic point, a specific wavelength at which the absorbance of the solution remains constant regardless of the pH. The presence of an isosbestic point confirms that two primary species—the acidic and basic forms of the dye—are in equilibrium with each other. thescipub.com

Below is an interactive data table summarizing the typical spectrophotometric characteristics for a sulfonephthalein dye like Bromochlorophenol blue during its pH transition.

| pH Condition | Predominant Form | Perceived Color | Peak Absorbance (λmax) |

| < 3.0 | Acidic (Protonated) | Yellow | ~453 nm |

| 3.0 - 4.6 | Mixture of Forms | Green/Intermediate | Isosbestic Point |

| > 4.6 | Basic (Deprotonated) | Blue | ~591 nm |

Note: The peak absorbance values are based on data for the closely related compound bromophenol blue and are representative of the behavior of Bromochlorophenol blue. thescipub.com

The function of Bromochlorophenol blue as a pH indicator is intrinsically linked to its molecular structure. Like other sulfonephthalein dyes, its structure features a central carbon atom bonded to three aromatic rings. nih.gov The color change is a result of a pH-dependent structural transformation that alters the molecule's system of conjugated double bonds—the part of the molecule responsible for absorbing visible light (the chromophore).

In strongly acidic environments, the molecule exists in a lactone form, where one of the rings is closed, resulting in a less extensive conjugated system. This structure absorbs higher-energy (shorter wavelength) light, appearing yellow. As the pH increases, a proton is removed from a hydroxyl group, inducing a rearrangement. This process involves the opening of the lactone ring to form a quinoid structure, which possesses a more extensive system of conjugated double bonds across the molecule. nih.gov This extended conjugation lowers the energy required for electronic transitions, causing the molecule to absorb lower-energy (longer wavelength) light, which results in the observed blue color. researchgate.net The presence of electron-withdrawing bromine and chlorine atoms on the phenyl rings influences the acidity (pKa) of the phenolic protons, thereby setting the precise pH range for the transition. unict.it

Studies on the Influence of Solvent Systems and Environmental Factors on Indicator Performance

The performance and accuracy of Bromochlorophenol blue sodium salt as a pH indicator are not solely dependent on pH but can also be influenced by the composition of the solution and ambient experimental conditions.

The surrounding chemical environment, or solution matrix, can affect the indicator's properties. The polarity of the solvent, for instance, can influence the stability of the acidic and basic forms of the dye, potentially shifting the pKa and, consequently, the transition interval.

Ionic strength, which is a measure of the concentration of ions in a solution, also plays a critical role. In dye systems, both hydrophobic and electrostatic interactions can be significant. unict.it Changes in ionic strength can alter these interactions, thereby affecting the equilibrium between the protonated and deprotonated forms of the indicator. This can lead to shifts in the observed pH transition range and changes in the molar absorptivity of the dye, impacting the precision of colorimetric pH measurements. unict.it

The chemical stability of the indicator is crucial for its reliability. chemimpex.com Bromochlorophenol blue sodium salt is generally considered stable under typical laboratory conditions for pH measurements. chemimpex.com However, like many organic dyes, its stability can be compromised under extreme conditions. Factors such as prolonged exposure to high temperatures or intense light, particularly UV radiation, can potentially lead to degradation of the dye molecule. Such degradation would alter its spectroscopic properties and render it ineffective as a reliable pH indicator. Research into sulfonephthalein dyes often notes the presence of impurities from the synthesis process, which can lead to batch-to-batch variations and affect measurement certainty. nih.gov

Theoretical Modeling and Computational Chemistry Approaches to Dye-Based Indicator Functionality

Modern computational chemistry provides powerful tools for understanding the behavior of molecules like Bromochlorophenol blue at a sub-atomic level. nih.gov These theoretical approaches complement experimental findings and offer deeper insights into the mechanisms of pH indicators.

Methods such as Density Functional Theory (DFT) are used to model the electronic structure of the different forms of the dye. mdpi.com By calculating the energies of the ground state and various excited states, researchers can predict the absorption spectra of both the protonated (yellow) and deprotonated (blue) forms. These calculations help to explain why the absorption maximum shifts to a longer wavelength (a bathochromic shift) upon deprotonation. mdpi.com

Computational models can also be used to study solvatochromism—the effect of the solvent on the dye's color. By simulating the dye molecule within different solvent environments, these models can predict how solvent polarity will affect the relative energies of the frontier molecular orbitals (the HOMO and LUMO) and thus influence the electronic transition responsible for the color. mdpi.com This theoretical work is essential for designing new dyes with tailored properties and for understanding the subtle environmental effects that can influence indicator performance. nih.gov

Applications in Advanced Analytical Chemistry Research Methodologies Utilizing Bromochlorophenol Blue Sodium Salt

Development and Validation of Colorimetric Assays

The pronounced color change of bromochlorophenol blue sodium salt in response to pH variations and specific chemical interactions forms the basis of numerous colorimetric assays. These assays are instrumental in the quantification of a variety of chemical analytes.

Quantification of Specific Chemical Analytes via Colorimetric Response

Bromochlorophenol blue sodium salt is employed in the development of colorimetric methods for the quantification of various analytes. Its utility is demonstrated in environmental monitoring, such as the determination of water alkalinity, and in biochemical analyses. chemimpex.comgoogle.com For instance, it has been utilized in colorimetric sensor arrays for the detection of sugars and in assays to detect the presence of the avian influenza virus in biological samples. gspchem.com In environmental science, it is applied to monitor water quality by detecting changes in pH levels, providing crucial data for ecological assessments. chemimpex.com

A notable application is in the measurement of M alkalinity in water samples. A reagent for this purpose can be prepared using bromochlorophenol blue sodium salt, and a calibration curve can be established to correlate absorbance with alkalinity. google.com

Table 1: Preparation of Standard Solutions for M Alkalinity Measurement

| Target M Alkalinity (mg/L) |

|---|

| 10 |

| 20 |

| 40 |

| 60 |

| 80 |

This table is based on the methodology described in a patent for an M alkalinity measuring reagent. google.com

Optimization of Assay Parameters for Enhanced Sensitivity and Selectivity

The performance of colorimetric assays utilizing bromochlorophenol blue sodium salt is critically dependent on the optimization of various experimental parameters. These parameters include the pH of the medium, the concentration of the reagent, and the ionic strength of the solution. For example, in the determination of seawater alkalinity, the purification of the bromophenol blue dye can significantly impact the precision of the measurements. pacificdata.orgresearchgate.net

A study on a one-point titration method for seawater alkalinity optimized the pKa of bromophenol blue to a value of 3.513 to minimize variations in the measured alkalinity concentration. researchgate.net The precision of this method was compared with that of other indicators, demonstrating the importance of indicator selection in assay performance. pacificdata.orgresearchgate.net

This table is synthesized from data presented in a study on a colorimetric method for determining seawater alkalinity. pacificdata.orgresearchgate.net

Integration in Volumetric Analysis and Titration Systems

Bromochlorophenol blue sodium salt is a valuable indicator in volumetric analysis, particularly in acid-base titrations, due to its well-defined color change within a specific pH range.

Endpoint Detection in Acid-Base Titrations

With a visual transition interval from pH 3.0 to 4.6 (yellow to blue-violet), bromochlorophenol blue sodium salt is an effective endpoint indicator for titrations where the equivalence point lies in the acidic range. himedialabs.comcarlroth.com This makes it particularly suitable for the titration of weak bases with strong acids, where the resulting salt solution at the equivalence point is acidic due to hydrolysis. Its distinct color change from blue-violet in the basic form to yellow in the acidic form provides a clear and easily detectable endpoint.

Application in Specialized Titrimetric Methods for Chemical Analysis

Beyond general acid-base titrations, bromochlorophenol blue sodium salt finds application in specialized titrimetric methods. A significant example is the determination of total alkalinity in water samples. vlabs.ac.inimpex.no In this method, the sample is titrated with a standard acid to the bromophenol blue endpoint, which corresponds to a pH of approximately 4.3. This titration quantifies the total concentration of bases, primarily bicarbonate and carbonate ions, which are crucial parameters in water quality assessment. vlabs.ac.in A photometric method for determining alkalinity also utilizes bromophenol blue as the indicator. impex.no

Utilization in Chromatographic Analysis

In the field of chromatographic analysis, bromochlorophenol blue sodium salt is utilized primarily as a tracking dye in various electrophoretic techniques. Its properties as a surfactant also lend it to applications in liquid chromatography. gspchem.com

Its use as a tracking dye is prominent in both nucleic acid (agarose) and protein (polyacrylamide) gel electrophoresis. serva.degspchem.comsigmaaldrich.commpbio.com Possessing a slight negative charge, it migrates towards the anode along with the macromolecules during electrophoresis, allowing for the visual monitoring of the separation process. serva.de The rate of migration of bromophenol blue is dependent on the composition of the gel. gspchem.com It is also used in the preparation of protein samples for western blotting analysis. gspchem.com

Furthermore, the high solubility of bromochlorophenol blue sodium salt makes it useful as a surfactant for the dissolution of organic compounds prior to their analysis by liquid chromatography. gspchem.com In micellar liquid chromatography, a technique that employs surfactant solutions as the mobile phase, the choice of surfactant is critical. While not a primary micelle-forming surfactant, its properties are relevant to the broader principles of using surfactants in chromatography to enhance the separation of various compounds. chromatographyonline.comnih.govijbpr.net

Role in Sample Preparation for Liquid Chromatography (e.g., dissolution of organic compounds)

Effective sample preparation is a critical prerequisite for successful liquid chromatography (LC) analysis, as it directly impacts system performance and data quality. news-medical.net The primary goal is to produce a sample matrix that is compatible with the LC system, which often involves dissolving the analyte in a suitable solvent. ufl.edu Bromochlorophenol blue sodium salt serves a useful role in this preparatory stage, primarily due to its high solubility. gspchem.com This property makes it effective for aiding the dissolution of certain organic compounds before their analysis by liquid chromatography. gspchem.com

The process ensures that the analyte is fully dissolved and homogeneously mixed, which is essential for reproducible injections and accurate quantification in techniques like High-Performance Liquid Chromatography (HPLC). ufl.edu By acting as a solubilizing agent, it helps to create a clear, particulate-free solution, preventing potential blockages of HPLC tubing and fouling of the column, which can negatively affect chromatographic separation and detection. news-medical.net

Exploration as a Spectroscopic Reagent in Chromatographic Detection

Bromochlorophenol blue sodium salt is utilized as a spectroscopic reagent in chromatographic detection, leveraging its properties as a pH-sensitive dye. gspchem.comsielc.com In techniques such as HPLC, detection is often carried out using UV-Visible spectroscopy. sielc.com The compound's distinct color change over a pH range of 3.0 to 4.6 (transitioning from yellow to blue) allows it to function as a visual or spectroscopic marker. himedialabs.comgspchem.com

The underlying principle involves monitoring the absorbance at specific wavelengths corresponding to the different protonated states of the dye. The molecule exhibits different absorption maxima depending on the pH, which can be precisely measured by a spectrophotometric detector following chromatographic separation. This property is valuable for methods where the analyte of interest can induce a pH change, allowing for indirect detection and quantification.

Spectroscopic Properties of Bromochlorophenol Blue

| Parameter | Value |

|---|---|

| pH Transition Range | 3.0 – 4.6 |

| Color (Acidic) | Yellow |

| Color (Basic) | Blue-Violet |

| Absorption Maximum (pH 3.0) | 433 – 437 nm |

| Absorption Maximum (pH 4.6) | 589 – 592 nm |

Innovative Sensor Array Development and Chemo/Biosensing Platforms

The development of sensor technology has been significantly advanced by the incorporation of chemically responsive dyes like bromochlorophenol blue sodium salt. These platforms translate chemical interactions into measurable signals, enabling the detection and identification of a wide array of analytes.

Design and Application of Colorimetric Sensor Arrays for Sugar Detection and Identification

Bromochlorophenol blue sodium salt has been incorporated into colorimetric sensor arrays for the detection and identification of sugars. gspchem.comresearchgate.net These sensor arrays mimic biological sensory systems by using a series of cross-responsive sensor elements to generate a unique response pattern, or "fingerprint," for each analyte. nih.govnih.gov

In this application, chemically responsive dyes, including bromochlorophenol blue sodium salt, are immobilized within a matrix, such as a nanoporous sol-gel. nih.gov The detection mechanism for sugars often involves their interaction with boronic acids, which forms cyclic boronate esters. nih.gov This complexation can induce a change in the local pH, which is then detected by the pH-sensitive dyes in the array. nih.govnih.gov The resulting color change across the array of different dyes provides a distinct pattern for various monosaccharides, disaccharides, and even artificial sweeteners, allowing for their differentiation and quantification at millimolar concentrations. researchgate.netnih.govnih.gov

Development of Optical Sensors for Specific Chemical Species Detection

The function of bromochlorophenol blue sodium salt as a pH indicator is fundamental to its use in the development of optical sensors for detecting specific chemical species. chemimpex.commdpi.com An optical chemical sensor is a device that converts a chemical interaction into an optical signal. researchgate.net In this context, the dye can be immobilized on a solid support, such as a polymer or fiber optic surface, to create the sensing element. researchgate.net

When the target chemical species interacts with a recognition element on the sensor surface, it can cause a localized change in pH. This pH shift alters the protonation state of the immobilized bromochlorophenol blue, leading to a change in its light absorption properties. researchgate.net This change in color or absorbance is then measured by a spectrophotometer, providing a quantitative measurement of the analyte concentration. mdpi.com This principle allows for the creation of versatile sensors for various analytes, provided their presence can be linked to a pH change.

Research Applications in Biochemical and Biomedical Systems Utilizing Bromochlorophenol Blue Sodium Salt

Role in Biochemical Assays for Biomolecule Analysis

The dye's ability to interact with and respond to the presence of specific biomolecules makes it a valuable tool in biochemical assays. chemimpex.com

Bromochlorophenol blue sodium salt is frequently employed in biochemical assays for the detection and quantification of proteins. chemimpex.com The principle of these assays relies on the dye's ability to bind to proteins, which induces a color change that can be measured spectrophotometrically. This colorimetric response allows for the quantitative estimation of protein concentrations in a given sample.

One of the key advantages of using this dye in protein assays is its effectiveness in the presence of high concentrations of surfactants. chondrex.com This makes it particularly suitable for determining protein levels in complex samples like solubilized cultured cells and cell membrane proteins, where detergents are often used and can interfere with other common methods like the Coomassie blue assay. chondrex.com

| Assay Characteristic | Description | Source(s) |

| Analyte | Proteins and Enzymes | chemimpex.com |

| Principle | Dye-binding leading to a measurable color change | chemimpex.com |

| Key Advantage | Less affected by the presence of surfactants compared to Coomassie blue assays | chondrex.com |

| Application | Quantifying protein in solubilized cells and membrane protein preparations | chondrex.com |

Research into the interaction between bromophenol blue (a closely related compound) and proteins like bovine serum albumin (BSA) and gamma-globulin has provided insights into the binding mechanism. nih.govinstras.com Spectrophotometric studies in acidic solutions reveal that as the protein concentration increases, the dye's absorption peak shifts. For instance, in the presence of BSA, the peak at 591 nm increases and shifts to 604 nm. instras.com

The primary force driving this interaction is considered to be electrostatic. nih.govinstras.com The observed color change is due to the transformation of the dye from its free acidic form to a bound basic form upon interacting with the protein. nih.govinstras.com This binding process is also influenced by factors such as the acidity and sodium chloride concentration of the solution, which can significantly affect the sensitivity of the protein assay. nih.gov The interaction involves a combination of electrostatic forces via the dye's sulfonate group and hydrophobic interactions. researchgate.net

| Interaction Parameter | Finding with Bovine Serum Albumin (BSA) | Source(s) |

| Primary Binding Force | Electrostatic | nih.govinstras.com |

| Mechanism of Color Change | Transformation of dye from free acidic form to bound basic form | nih.govinstras.com |

| Absorption Peak Shift | From 591 nm (free dye) to 604 nm (bound dye) | instras.com |

| Influencing Factors | Acidity (pH) and Sodium Chloride Concentration | nih.gov |

Microbiological Research and Monitoring

The applications of bromochlorophenol blue sodium salt extend into the field of microbiology, where it serves as an indicator of microbial life processes.

In microbiological studies, bromochlorophenol blue sodium salt is utilized to assess the growth and metabolic activity of microorganisms. chemimpex.com As microbes grow and metabolize nutrients, they often produce acidic or alkaline byproducts, which alter the pH of their growth medium. The dye, incorporated into the medium, responds to these pH changes with a distinct color shift. chemimpex.com This visual cue provides a straightforward method for monitoring metabolic activity and, by extension, microbial proliferation. chemimpex.com Its stability and reliability under diverse experimental conditions make it a preferred choice for such applications. chemimpex.com

Advanced Staining Techniques in Biological Research

Beyond its use as an indicator in solutions, the dye has been developed for specialized staining applications in histology and cytology.

Bromochlorophenol blue has been identified as a novel and effective stain for visualizing erythroblasts, which are precursors to red blood cells. nih.gov In various stages of maturation, the cytoplasm of erythroblasts stains a bright yellow with this dye. nih.gov This staining reaction is distinctive among the different cell types found in bone marrow, providing a rapid and clear method for identifying and visualizing cells of erythroid origin. nih.gov

Application in Cellular Morphological Analysis and Differentiation Studies

While direct and extensive research specifically employing Bromochlorophenol blue sodium salt for detailed cellular morphological analysis or differentiation studies is not widely documented in publicly available literature, the applications of the closely related compound, Bromophenol blue sodium salt, provide valuable insights into its potential utility in these areas. Bromophenol blue sodium salt has been utilized as a vital dye in buffer solutions to distinguish between viable and non-viable cells. scientificlabs.co.uk This application is fundamental to cellular analysis, as determining cell viability is a critical first step in most morphological and differentiation assays.

The principle of using such dyes often relies on the integrity of the cell membrane. Live cells with intact membranes can exclude the dye, while dead or dying cells with compromised membranes allow the dye to enter, resulting in staining. This basic morphological assessment is crucial for interpreting the results of more complex studies.

Furthermore, Bromophenol blue sodium salt is employed in staining histones, which are key proteins involved in DNA packaging within the nucleus. gspchem.com The visualization of nuclear components is a cornerstone of morphological analysis, allowing researchers to observe changes in nuclear structure associated with different cellular states or stages of differentiation. It has also been used in specialized applications, such as in Drosophila fly food to aid in the visualization of the gut for dissection, highlighting its utility in observing specific tissue morphologies. gspchem.com

These applications of Bromophenol blue sodium salt suggest that Bromochlorophenol blue sodium salt, as a fellow sulfonephthalein dye, could potentially be adapted for similar purposes in cellular staining and basic morphological assessment. However, specific protocols and findings related to its use in complex differentiation studies remain an area for future research.

Table 1: Applications of Related Compounds in Cellular Analysis

| Compound | Application | Relevance to Morphological/Differentiation Studies |

| Bromophenol blue sodium salt | Distinguishing between dead and living cells scientificlabs.co.uk | Fundamental for assessing cell viability in culture before and during differentiation experiments. |

| Bromophenol blue sodium salt | Staining of histones gspchem.com | Allows for visualization of nuclear morphology and changes during cell cycle and differentiation. |

| Bromophenol blue sodium salt | Visualization of tissue structures (e.g., Drosophila gut) gspchem.com | Demonstrates utility in staining and observing the morphology of specific tissues. |

Viral and Pathogen Detection Methodologies

Bromochlorophenol blue sodium salt has been identified as a useful reagent in the development of methodologies for the detection of viruses and other pathogens. Its function as a pH indicator is central to these applications, where metabolic activity or viral replication processes that lead to a change in pH can be visually detected.

Detection of Specific Viruses (e.g., Avian Influenza, Influenza A) in Research Samples

Research has demonstrated the application of Bromochlorophenol blue sodium salt in the context of influenza virus detection. Specifically, it has been used to detect the presence of the avian influenza virus in amniotic fluid samples. gspchem.com Furthermore, it has been employed to determine the concentration of the Influenza A virus in chicken eggs. gspchem.com

The underlying principle of these detection methods often involves the virus's impact on the pH of its environment. For instance, viral replication in cell culture or embryonated eggs can lead to metabolic changes in the host cells, resulting in a shift in the pH of the culture medium. As a pH indicator with a transition range of approximately 3.0 to 4.6 (yellow to blue-violet), Bromochlorophenol blue sodium salt can provide a colorimetric indication of such changes, signaling the presence and, in some cases, the relative concentration of the virus. gspchem.comhimedialabs.com

Table 2: Research Applications of Bromochlorophenol Blue Sodium Salt in Viral Detection

| Virus | Sample Type | Application |

| Avian Influenza Virus | Amniotic Fluid gspchem.com | Detection of viral presence gspchem.com |

| Influenza A Virus | Chicken Eggs gspchem.com | Determination of viral concentration gspchem.com |

Development of Spectral Indicators for General Microorganism Assessment

The utility of Bromochlorophenol blue sodium salt extends to the broader assessment of microorganisms. It is employed in microbiological studies to assess the growth of various microorganisms. chemimpex.com The mechanism of action in this application is tied to the metabolic activity of the microbes. As microorganisms grow and metabolize nutrients in a culture medium, they often produce acidic or alkaline byproducts, leading to a change in the pH of the medium.

This pH shift can be readily visualized by the color change of Bromochlorophenol blue sodium salt incorporated into the growth medium. chemimpex.com This allows for a simple and effective method to monitor microbial growth and metabolic activity without the need for sophisticated instrumentation. This principle is foundational in the development of spectral indicators for general microorganism assessment, where a change in the absorption spectrum of the dye corresponds to microbial proliferation. The stability and reliability of Bromochlorophenol blue sodium salt under diverse experimental conditions make it a suitable candidate for such applications in various fields, including pharmaceuticals and food science. chemimpex.com

Table 3: Properties of Bromochlorophenol Blue Sodium Salt as a Microbial Growth Indicator

| Property | Description | Relevance to Microorganism Assessment |

| pH Indicator | Exhibits a distinct color change in response to pH variations. chemimpex.com | Allows for visual detection of metabolic byproducts that alter the pH of the growth medium. chemimpex.com |

| Versatility | Functions effectively in both acidic and alkaline environments. chemimpex.com | Applicable to a wide range of microorganisms with different metabolic pathways. |

| Stability | Reliable in diverse experimental conditions. chemimpex.com | Ensures consistent and reproducible results in microbiological assays. |

Contributions to Environmental Science Research Utilizing Bromochlorophenol Blue Sodium Salt

pH Monitoring in Aquatic and Ecological Systems

The measurement of pH is a fundamental component of environmental monitoring, as it is a critical parameter that influences the chemical and biological processes within aquatic and terrestrial ecosystems. Bromochlorophenol blue sodium salt is employed in these contexts to provide an initial assessment of environmental health and to detect changes that may be indicative of pollution or other environmental stressors.

The assessment of water quality in rivers, lakes, and oceans is essential for protecting aquatic life and ensuring the safety of water for human use. Bromochlorophenol blue sodium salt can be utilized as an effective indicator for monitoring the pH of these water bodies, which can be affected by industrial discharges, agricultural runoff, and acid rain.

In the context of pollution monitoring, this indicator is particularly useful for identifying sources of acidic pollution. For instance, runoff from mining operations can introduce acidic compounds into nearby water systems, drastically lowering the pH. The application of Bromochlorophenol blue sodium salt can provide a rapid visual indication of such contamination. While sophisticated electronic pH meters are standard for precise measurements, the indicator is valuable for preliminary field screening and for educational purposes to demonstrate the impact of pollutants on water acidity.

Detailed Research Findings:

While specific studies focusing solely on Bromochlorophenol blue sodium salt for broad water quality assessment are not extensively documented in publicly available research, the principles of its use are well-established within analytical chemistry. Its application is analogous to other sulfonephthalein indicators used in environmental studies. For example, research on the determination of seawater alkalinity has utilized the related compound, bromophenol blue, with spectrophotometric methods to achieve high precision. This methodology can be adapted for Bromochlorophenol blue sodium salt, leveraging its specific pKa value to determine the pH of water samples. The indicator's utility is most pronounced in acidic environments, making it suitable for monitoring water bodies susceptible to acidification.

Below is an illustrative data table showing the expected colorimetric response of Bromochlorophenol blue sodium salt in water samples with varying pH levels, simulating a range of environmental conditions.

| Sample Source | Typical pH Range | Expected Color with Bromochlorophenol Blue Sodium Salt | Implication for Water Quality |

| Pristine River | 6.5 - 8.5 | Blue-Violet | Healthy, well-buffered system |

| Acid Rain Impacted Lake | 4.0 - 5.0 | Yellow to Greenish-Yellow | Acidified, potential harm to aquatic life |

| Industrial Effluent (Acidic) | 2.5 - 3.5 | Yellow | Significant acidic pollution |

| Agricultural Runoff Area | 5.5 - 6.5 | Blue-Violet (approaching transition) | Potential for nutrient loading and slight acidification |

The pH of an aquatic environment is a master variable that affects the health, physiology, and distribution of aquatic organisms. Ecological impact studies often involve monitoring pH to understand the effects of environmental changes on ecosystems. Bromochlorophenol blue sodium salt can be used in these studies to correlate pH changes with biological observations.

For example, in an area affected by acid deposition, researchers might use the indicator to map the extent of acidification in a watershed and simultaneously study the diversity and abundance of fish and invertebrate species. The distinct color change of the indicator at a pH of approximately 3.0 to 4.6 is particularly relevant in the study of acid-stressed ecosystems, as many aquatic species experience significant physiological stress and reproductive failure within this pH range.

Detailed Research Findings:

In environmental chemistry, Bromochlorophenol blue sodium salt can be used in titrimetric analysis to determine the acidity or alkalinity of water samples. This is crucial for understanding the buffering capacity of a water body, which is its ability to resist changes in pH. A higher buffering capacity is indicative of a healthier ecosystem that is less vulnerable to the impacts of acidifying pollutants.

The following data table illustrates how Bromochlorophenol blue sodium salt could be used in an ecological impact study to assess the health of different aquatic habitats by measuring their pH.

| Habitat Type | Measured pH (using indicator) | Observed Color | Ecological Condition |

| Headwater Stream | 4.5 | Greenish-Yellow | Stressed; sensitive species may be absent |

| Large River | 7.2 | Blue-Violet | Healthy; supports diverse aquatic life |

| Peat Bog | 3.8 | Yellow | Naturally acidic; specialized flora and fauna |

| Estuary | 8.1 | Blue-Violet | Healthy marine influence |

Research on Degradation and Stability of Bromochlorophenol Blue Sodium Salt

Investigations into Photodegradation Mechanisms and Products

Direct photolysis, the degradation of a chemical by the absorption of light, is not a primary degradation pathway for Bromophenol Blue (BPB). Studies indicate that the dye possesses high photostability, with one report noting only a 3.0% degradation of the dye under direct visible light irradiation over the course of the experiment. deswater.com

However, the photodegradation of BPB is highly dependent on the pH of the solution. The rate of degradation increases significantly with a rise in pH. nih.govresearchgate.net This phenomenon is attributed to the enhanced formation of hydroxyl radicals (•OH) in more alkaline environments. nih.govresearchgate.netresearchgate.net These hydroxyl radicals are potent, non-selective oxidizing agents that readily attack the dye molecule, leading to its decomposition. wikipedia.org Research using a graphene nanoplates-supported TiO2 photocatalyst demonstrated a clear trend of increased degradation as the pH was adjusted from acidic to basic conditions. researchgate.netresearchgate.net

| pH Level | Degradation Efficiency (%) | Reference |

| 2 | ~70 | nih.govresearchgate.net |

| 4 | ~79 | nih.govresearchgate.net |

| 6 | ~90 | nih.govresearchgate.net |

| 8 | ~95 | nih.govresearchgate.net |

Studies on Chemical Stability and Degradation Pathways under Various Conditions

Under standard laboratory conditions, Bromophenol Blue Sodium Salt is a stable compound. fishersci.comcoleparmer.com Material Safety Data Sheets (MSDS) consistently report that the material is stable under normal ambient temperatures and pressures. coleparmer.comcarlroth.com However, its stability is compromised under specific conditions.

Conditions to Avoid:

Excess Heat: High temperatures can lead to thermal decomposition. coleparmer.com

Incompatible Materials: Contact with strong oxidizing agents can cause violent reactions. coleparmer.comcarlroth.com

Dust Generation: While the product is not typically explosive, the accumulation of fine dust can create the risk of a dust explosion. carlroth.com

In the event of thermal decomposition, several hazardous products can be formed as the molecule breaks down.

| Hazardous Decomposition Product | Chemical Formula | Reference |

| Carbon monoxide | CO | fishersci.comcoleparmer.com |

| Carbon dioxide | CO₂ | fishersci.comcoleparmer.com |

| Sulfur oxides | SOₓ | fishersci.com |

| Hydrogen bromide / Hydrogen halides | HBr / HX | fishersci.comcoleparmer.com |

The degradation pathways are influenced by the chemical environment. As noted in the photodegradation section, pH is a critical factor, with the compound showing greater instability and susceptibility to degradation in alkaline solutions due to radical formation. nih.gov In acidic environments, the compound is generally stable, which is consistent with its use as a pH indicator. chemimpex.com The primary degradation pathway when subjected to strong oxidation is the breakdown of the aromatic structure, ultimately leading to mineralization into simpler inorganic compounds. wikipedia.org

Advanced Degradation Techniques for Dye Removal (e.g., Photocatalysis, Plasma Treatment)

Given the stability of the dye, particularly its resistance to direct photolysis and biodegradation, researchers have focused on Advanced Oxidation Processes (AOPs) for its effective removal from water. deswater.comwikipedia.orgrsc.org These methods are designed to generate highly reactive species, such as hydroxyl radicals, to mineralize persistent organic pollutants. wikipedia.org

Photocatalysis

Photocatalysis has proven to be a highly effective method for degrading Bromophenol Blue. This technique utilizes a semiconductor catalyst that, when irradiated with light of sufficient energy, generates electron-hole pairs. These pairs react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl and superoxide (B77818) radicals (O₂•⁻), which then degrade the dye molecule. rsc.org

Key degradation pathways identified through photoelectrocatalytic studies include hydrolysis, debromination (cleavage of bromine atoms), and the breaking of C-C bonds within the dye's structure. rsc.org A wide array of catalysts has been investigated, demonstrating high removal efficiencies.

| Catalyst | Conditions | Degradation Efficiency | Time | Reference |

| G-Fe₂O₃-NPs (Hematite) | Visible light | Complete (100%) | 12 min | deswater.com |

| Ni/Zn co-doped SrO NPs | - | 97.97% | - | semanticscholar.org |

| Sn-doped Zinc Sulphide (Sn-ZnS) | Temp: 70°C, pH: 9.5 | ~96% | 300 min | nih.gov |

| β-CD/GR composite | Voltage: 4V | 89.5% | 180 min | rsc.org |

| Zinc Sulphide (ZnS) | Temp: 70°C, pH: 9.5 | ~86% | 300 min | nih.gov |

Plasma Treatment

The use of non-thermal plasma is another advanced technique for dye degradation. This process involves generating a plasma (an ionized gas) in or near the aqueous solution containing the dye. The plasma creates a rich environment of reactive species, including strong oxidizers like hydroxyl radicals, which effectively decompose the organic pollutant. e3s-conferences.org

One study utilized a gliding arc non-thermal plasma in humid air to treat aqueous solutions of Bromophenol Blue. The research found that the degradation kinetics could be enhanced by coupling the plasma treatment with a photocatalyst like Titanium dioxide (TiO₂). The initial degradation was significant, and the removal efficiency continued to increase over a week due to the effects of stable oxidizing species (like H₂O₂ or NOx derivatives) formed during the plasma discharge.

| Treatment Method | Catalyst | Initial pH | Treatment Time | Degradation Efficiency (%) | Reference |

| Gliding Arc Plasma | None | - | 20 min | - | |

| Gliding Arc Plasma | 3 g/L TiO₂ | 2.4 | 20 min | 61.21% | |

| Gliding Arc Plasma | 3 g/L TiO₂ | 2.4 | 1 week (post-discharge) | 82.05% | |

| Gliding Arc Plasma | 0.4 g/L Oyster Shell | 2.4 | 20 min | 28.48% |

Emerging Research Directions and Future Scope for Bromochlorophenol Blue Sodium Salt

Novel Synthesis Routes and Structural Modifications for Enhanced Performance and Specificity

The performance of sulfonephthalein dyes like bromochlorophenol blue is intrinsically linked to their molecular structure. Researchers are exploring both novel synthesis pathways and strategic structural modifications to refine the indicator's properties for specialized applications.

Historically, the synthesis of many sulfonephthalein indicators has been known to result in impurities, which can lead to batch-to-batch variations and affect the accuracy of pH measurements. nih.govnist.gov Current research efforts are aimed at developing cleaner and more efficient synthesis protocols to ensure higher purity and consistency. The conventional synthesis of bromophenol blue involves the bromination of phenol (B47542) red in glacial acetic acid. chemicalbook.com Future research may focus on alternative solvents or catalysts to improve yield and reduce by-products.

A significant area of investigation is the modification of the bromophenol backbone to create derivatives with tailored properties. mdpi.commdpi.comnih.gov Studies on related bromophenol compounds and sulfonephthalein dyes have shown that the type and position of substituents on the phenyl rings can significantly influence the dye's pKa value, color transition range, and sensitivity. core.ac.uk For instance, electron-withdrawing groups, such as chlorine atoms, can lower the pKa, shifting the pH transition range, while electron-donating groups have the opposite effect. core.ac.uk This principle allows for the rational design of new indicator molecules with enhanced specificity for particular pH environments or improved performance in complex matrices.

Table 1: Effect of Substituents on Sulfonephthalein Dye Properties core.ac.uk

| Substituent Type | Effect on Molecule | Impact on pH Transition | Example Compound |

| Electron-donating (e.g., Methyl) | Increases electron density | Shifts to a higher pH range | Cresol Purple |

| Electron-withdrawing (e.g., Chlorine) | Decreases electron density | Shifts to a lower pH range | Chlorophenol Red |

These structural modifications are crucial for developing indicators with sharper color transitions or altered solubility for specific applications, such as in non-aqueous media or polymeric films.

Integration with Advanced Materials and Nanotechnology for Sensor Development

One of the most dynamic areas of research for bromochlorophenol blue is its integration with advanced materials and nanotechnology to create sophisticated sensors. These next-generation sensors offer significant advantages in terms of sensitivity, miniaturization, and real-time monitoring capabilities.

Colorimetric Sensor Arrays (CSAs): Bromochlorophenol blue and its analogs are being incorporated into polymeric matrices to develop CSAs. mdpi.com These arrays consist of multiple spots, each containing an indicator that responds to a specific pH, allowing for a more nuanced and accurate determination of pH across a range. researchgate.net Research has focused on modeling the dichromatic behavior of these indicators within the polymer to enhance the analytical performance and accuracy of the CSAs. mdpi.com

Nanomaterials: The unique properties of nanomaterials are being harnessed to create highly sensitive sensing platforms.

Graphene-based sensors: Graphene and its derivatives, like graphene oxide, are being explored as transducer materials in electrochemical sensors due to their exceptional electrical conductivity and large surface area. mdpi.comnih.gov Indicators like bromochlorophenol blue can be immobilized on graphene-modified electrodes to detect various analytes. mdpi.comnih.gov

Quantum Dots (QDs): These semiconductor nanocrystals have unique optical properties that make them ideal for developing fluorescent sensors. researchgate.netnih.govnih.gov Research is ongoing to develop sensors where the fluorescence of QDs is modulated by the pH-dependent color change of an indicator like bromochlorophenol blue, enabling highly sensitive detection of pH changes or the presence of specific analytes. bohrium.com

Nanocomposites: Researchers have developed electrochemical sensors using nanocomposites like chitosan-gold collapse gels combined with poly(bromophenol blue) films. nih.gov These sensors have demonstrated high sensitivity and selectivity for detecting specific molecules, such as the anti-androgen drug flutamide. nih.gov

Table 2: Advanced Materials in Indicator-Based Sensor Development

| Material | Sensor Type | Principle of Operation | Potential Application |

| Polymer Matrices | Colorimetric Sensor Array | Immobilized indicator changes color in response to pH. | Multi-point pH monitoring |

| Graphene | Electrochemical Sensor | Indicator immobilized on graphene electrode modulates electrical signal. mdpi.commdpi.com | Biomarker detection nih.govfrontiersin.org |

| Quantum Dots (QDs) | Fluorescent Sensor | pH-induced color change of indicator affects QD fluorescence. researchgate.netnih.gov | Environmental pollutant sensing researchgate.net |

| Chitosan-Gold Nanocomposite | Electrochemical Sensor | Poly(bromophenol blue) film on nanocomposite provides redox activity for detection. nih.gov | Pharmaceutical analysis |

These advancements are pushing the boundaries of what is possible with a traditional pH indicator, opening up applications in medical diagnostics, environmental monitoring, and industrial process control.

High-Throughput Screening and Automation in Bromochlorophenol Blue-Based Assays

The demand for rapid and efficient analysis in fields like drug discovery and biotechnology has driven the adaptation of indicator-based assays for high-throughput screening (HTS) and automated platforms. nih.gov While bromochlorophenol blue itself is a candidate for such applications, research on structurally similar indicators like bromothymol blue and bromocresol purple has established the viability of this approach. researchgate.netresearchgate.net

In HTS, pH-sensitive indicators are used to monitor reactions that produce an acidic or basic byproduct in a 96-well plate format. researchgate.net For example, the activity of enzymes like esterases, which produce an acid upon substrate hydrolysis, can be rapidly screened by observing the color change of the indicator in each well. researchgate.net This visual or spectrophotometrically measured change allows for the rapid identification of active enzymes or potent inhibitors from large compound libraries.

Automation is also being integrated into pH measurement processes. Systems have been developed that use robotic arms with multiple glass pH probes to automatically measure the pH of samples in microplates, significantly reducing manual labor and increasing reproducibility. unchainedlabs.com The integration of indicator dyes like bromochlorophenol blue into such automated systems could provide a cost-effective and high-throughput alternative to electrode-based measurements for certain applications, such as formulation screening in the biopharmaceutical industry.

Interdisciplinary Applications and Collaborative Research Initiatives Leveraging its Indicator Properties

The fundamental property of bromochlorophenol blue—its distinct color change with pH—makes it a valuable tool in a wide range of interdisciplinary fields, fostering collaborative research initiatives.

Environmental Monitoring: There is a growing need for autonomous, robust sensors for long-term environmental monitoring, particularly in oceanography to study the effects of ocean acidification. uberresearch.com Collaborative projects are underway to develop commercially available, indicator-based pH sensors that can be deployed on buoys or autonomous underwater vehicles to collect crucial long-term data on seawater pH. uberresearch.com These initiatives bring together chemists, engineers, and marine biologists to tackle complex environmental challenges. gaotek.comalpha-measure.com

Food Safety and Spoilage Detection: A significant and emerging application is in the development of "smart" food packaging. Bromochlorophenol blue and similar indicators are being incorporated into films and sensors to provide a visual indication of food spoilage. aquadocs.orgfao.org As microbial growth in products like meat and fish leads to the production of basic compounds like biogenic amines, the resulting pH increase causes the indicator to change color, alerting consumers and suppliers to potential contamination. aquadocs.orgfood-safety.comnih.gov This research involves collaboration between material scientists, food chemists, and microbiologists. gulfoodmanufacturing.com

Table 3: Interdisciplinary Applications of Bromochlorophenol Blue

| Field | Application | Principle | Collaborative Partners |

| Oceanography | Monitoring ocean acidification | Autonomous sensors measure changes in seawater pH over time. uberresearch.com | Chemical Oceanographers, Marine Biologists, Engineers |

| Food Science | Smart packaging for spoilage detection | Indicator changes color in response to pH increase from microbial growth. aquadocs.orgfao.org | Food Technologists, Material Scientists, Microbiologists |

| Analytical Chemistry | Visualization in separation science | Used to visualize concentration changes in processes like distillation. researchgate.net | Chemical Engineers, Analytical Chemists |

The versatility of bromochlorophenol blue sodium salt ensures its continued relevance. Future research will likely focus on refining its properties through structural modification, integrating it into ever more sophisticated sensor technologies, and expanding its use in collaborative, problem-solving research across diverse scientific fields.

Q & A

Q. How does pH affect the spectral properties of Bromochlorophenol blue sodium salt?

- Analysis : The compound exhibits a pH-dependent λmax shift. At pH <3.2, it absorbs maximally at 590 nm (yellow), transitioning to blue at pH >4.8 with λmax ~600 nm. Calibrate spectrophotometers using pH-adjusted standards to avoid misinterpretation in quantitative assays .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Wear PPE (gloves, goggles) to prevent skin/eye contact. Avoid dust inhalation; use fume hoods for weighing. Store in sealed containers at RT, away from strong acids. In case of spills, absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How to resolve discrepancies in reported extinction coefficients for Bromochlorophenol blue sodium salt?

- Troubleshooting : Literature values vary due to solvent polarity and pH. For example, extinction coefficients in H₂O (150,000 at 597–603 nm) differ from organic solvents. Validate using a calibration curve in your experimental buffer and cross-reference with UV-Vis spectra from peer-reviewed studies .

Q. What experimental strategies mitigate interference from co-eluting biomolecules in colorimetric assays?

- Optimization : Pre-treat samples with size-exclusion chromatography or protease digestion to remove proteins/DNA that may bind the dye. For lipid-rich samples, include surfactants (e.g., 0.1% SDS) to prevent aggregation. Validate specificity via negative controls (e.g., dye-free reactions) .

Q. How to assess the stability of Bromochlorophenol blue sodium salt in long-term storage?

- Study Design : Accelerate degradation studies by exposing aliquots to 40°C/75% RH for 1–4 weeks. Monitor absorbance spectra and pH shifts. Stable batches should retain >90% initial absorbance at λmax. Degradation products (e.g., sulfonic acid derivatives) can be identified via HPLC-MS .

Data Contradiction Analysis

Q. Why do molecular weight values differ between sources (e.g., 603.04 vs. 669.96)?

- Clarification : The discrepancy arises from confusion between Bromochlorophenol blue sodium salt (CAS 102185-52-4, MW 603.04) and Bromophenol blue sodium salt (CAS 62625-28-9, MW 669.96). Confirm CAS numbers and structural formulas (C19H9Br2Cl2O5SNa for Bromochlorophenol blue) when sourcing reagents .

Q. How to interpret conflicting pH transition ranges (3.0–4.6 vs. 3.2–4.8)?

- Resolution : Variations stem from ionic strength and matrix effects. For electrophoresis, use the narrower range (3.0–4.6) in low-conductivity buffers. In complex biological matrices, validate transitions empirically using pH microelectrodes .

Methodological Tables

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 603.04 g/mol | |

| λmax (pH <3.2) | 590 nm | |

| Extinction Coefficient (H₂O) | ≥150,000 L·mol⁻¹·cm⁻¹ | |

| Solubility in Water | >50 mg/mL | |

| pH Transition Range | 3.2–4.8 (Yellow ⇄ Blue) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.